molecular formula C17H15F3N2S B3407214 N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 575493-14-0

N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B3407214
CAS RN: 575493-14-0
M. Wt: 336.4 g/mol
InChI Key: TVXFBKSCZCFISK-UHFFFAOYSA-N
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Description

The compound “N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modify the chemical properties of a molecule . It also contains an isoquinoline structure, which is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity . The isoquinoline ring is a planar, aromatic system, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various disease processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Finally, there is potential for further development of this compound as an anticancer agent, either alone or in combination with other drugs.

Scientific Research Applications

N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Proper safety measures should always be taken when handling chemical substances .

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2S/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXFBKSCZCFISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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